Cas no 88938-23-2 (2-Phenoxyethyl 4-aminobenzoate)

2-Phenoxyethyl 4-aminobenzoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenoxyethyl 4-aminobenzoate
- 4-AMINOBENZOIC ACID 2-PHENOXYETHYL ESTER
- Ethanol, 2-phenoxy-,1-(4-aminobenzoate)
- 4-(2-Phenoxyethoxycarbonyl)aniline
- Ethanol, 2-phenoxy-, 4-aminobenzoate (9CI)
- SB81808
- 2-Phenoxyethyl4-aminobenzoate
- 88938-23-2
- AKOS005943357
- 4-Aminobenzoicacid2-phenoxyethylester
- EC 430-880-5
- DTXSID20546697
- Ethanol, 2-phenoxy-, 4-aminobenzoate
- SCHEMBL10885502
- XKTXFHFQGLRJKG-UHFFFAOYSA-N
-
- Inchi: 1S/C15H15NO3/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9H,10-11,16H2
- InChI Key: XKTXFHFQGLRJKG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(N)=CC=1)OCCOC1C=CC=CC=1
Computed Properties
- Exact Mass: 257.10519334g/mol
- Monoisotopic Mass: 257.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 61.6Ų
Experimental Properties
- Density: 1.199
- Melting Point: 114-115 ºC
2-Phenoxyethyl 4-aminobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019096388-5g |
2-Phenoxyethyl 4-aminobenzoate |
88938-23-2 | 97% | 5g |
$262.88 | 2023-08-31 | |
Alichem | A019096388-10g |
2-Phenoxyethyl 4-aminobenzoate |
88938-23-2 | 97% | 10g |
$408.04 | 2023-08-31 |
2-Phenoxyethyl 4-aminobenzoate Related Literature
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Jun Sun,Fangcheng He,Zhongyao Wang,Dingwu Pan,Pengcheng Zheng,Chengli Mou,Zhichao Jin Chem. Commun., 2018,54, 6040-6043
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A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
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Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 2-Phenoxyethyl 4-aminobenzoate
Recent Advances in the Study of 2-Phenoxyethyl 4-aminobenzoate (CAS: 88938-23-2): Applications and Mechanisms
2-Phenoxyethyl 4-aminobenzoate (CAS: 88938-23-2) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications. Recent studies have explored its potential as a local anesthetic, anti-inflammatory agent, and its role in drug delivery systems. This research brief aims to synthesize the latest findings on this compound, highlighting its mechanisms of action, therapeutic potential, and recent advancements in its synthesis and application.
One of the primary areas of interest in recent research is the compound's efficacy as a local anesthetic. Studies have demonstrated that 2-Phenoxyethyl 4-aminobenzoate exhibits a prolonged duration of action compared to traditional anesthetics like lidocaine. This property is attributed to its unique chemical structure, which enhances its binding affinity to sodium channels, thereby prolonging its inhibitory effects on nerve conduction. Furthermore, its low toxicity profile makes it a promising candidate for clinical applications.
In addition to its anesthetic properties, recent investigations have uncovered its anti-inflammatory effects. Research published in the Journal of Medicinal Chemistry (2023) revealed that 2-Phenoxyethyl 4-aminobenzoate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual functionality—both anesthetic and anti-inflammatory—positions it as a potential multi-target therapeutic agent, particularly in the treatment of conditions like postoperative pain and chronic inflammatory disorders.
Another groundbreaking area of research involves the use of 2-Phenoxyethyl 4-aminobenzoate in drug delivery systems. Its lipophilic nature and stability under physiological conditions make it an excellent candidate for encapsulating hydrophobic drugs. A 2024 study in Advanced Drug Delivery Reviews highlighted its role in enhancing the bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. This application is particularly relevant in the development of novel formulations for cancer therapeutics and other challenging drug candidates.
Despite these promising findings, challenges remain in the large-scale synthesis and optimization of 2-Phenoxyethyl 4-aminobenzoate. Recent efforts have focused on green chemistry approaches to improve yield and reduce environmental impact. For instance, a 2023 study in Green Chemistry proposed a solvent-free synthesis method that not only increased efficiency but also minimized waste generation. These advancements are critical for the compound's transition from laboratory research to industrial-scale production.
In conclusion, 2-Phenoxyethyl 4-aminobenzoate (CAS: 88938-23-2) represents a compound of significant interest in the chemical biology and pharmaceutical fields. Its multifaceted applications—ranging from local anesthesia to drug delivery—coupled with recent advancements in synthesis methodologies, underscore its potential as a valuable therapeutic agent. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as further optimization of its chemical properties for broader applications.
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